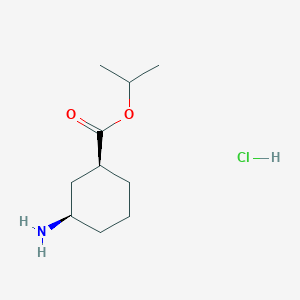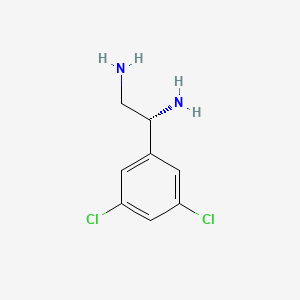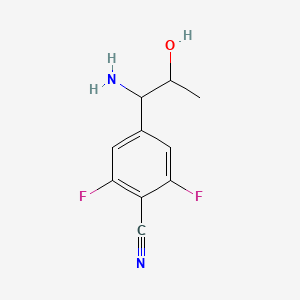![molecular formula C5H8ClNO B13037889 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique azabicyclo[3.1.0]hexane core, which is a rare and highly strained ring system. The presence of this core structure imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane ring system through cyclization reactions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, leading to the formation of the desired bicyclic structure . Another approach includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.
科学的研究の応用
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane ring system can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antibacterial activity, where it impairs DNA replication by inducing the formation of deficient DNA fragments .
類似化合物との比較
Similar Compounds
Ficellomycin: An aziridine antibiotic with a similar azabicyclo[3.1.0]hexane core, known for its activity against Gram-positive bacteria.
Azinomycins: A family of antitumor agents that also feature the azabicyclo[3.1.0]hexane ring structure.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its distinct chemical properties and biological activities set it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC名 |
2-azabicyclo[3.1.0]hexan-4-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H |
InChIキー |
MEHSVIOEFJWCRP-UHFFFAOYSA-N |
正規SMILES |
C1C2C1NCC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)



